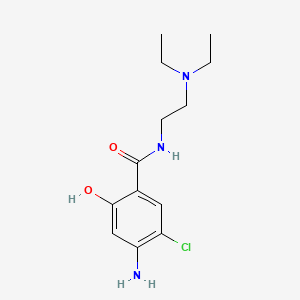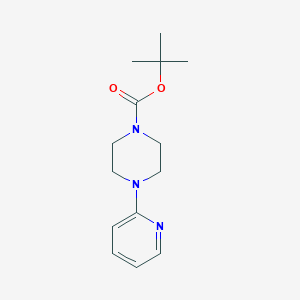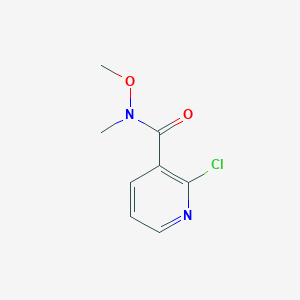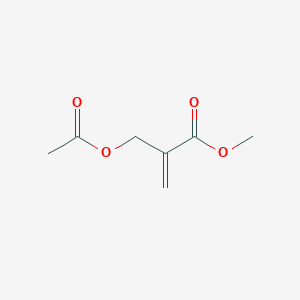![molecular formula C12H8ClN3 B1599887 4-Chlor-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin CAS No. 208459-81-8](/img/structure/B1599887.png)
4-Chlor-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin
Übersicht
Beschreibung
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Derivate von 4-Chlor-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin haben in der Krebsforschung großes Potenzial gezeigt . Beispielsweise erwiesen sich die Verbindungen 14a, 16b und 18b als hochwirksam gegen MCF7-Krebszellen . Diese Verbindungen verursachten einen Zellzyklusarrest in der G1/S-Phase in MCF7 . Die Verbindungen 16b und 18b induzierten den apoptotischen Tod von MCF7-Zellen .
Antivirene Anwendungen
Derivate von this compound haben sich als potenzielle antivirale Wirkstoffe erwiesen . Weitere Forschung ist jedoch erforderlich, um ihre antiviralen Eigenschaften und potenziellen Anwendungen vollständig zu verstehen.
Antikrebsanwendungen
Diese Verbindung wurde bei der Behandlung von entzündlichen Erkrankungen eingesetzt . Sie ist besonders nützlich bei der Entwicklung von Kinaseinhibitoren, die therapeutische Anwendungen bei der Behandlung entzündlicher Erkrankungen haben .
Entwicklung von Kinaseinhibitoren
This compound dient als Gerüst für die Entwicklung potenter Kinaseinhibitoren . Diese Inhibitoren stören den JAK-Signaltransduktor und Aktivator des Transkriptions-Protein (STAT)-Signalweg, der an Zellteilung und -tod sowie an Tumorbildungsprozessen beteiligt ist .
Antibakterielle und Antimykotische Anwendungen
Verbindungen mit einem Pyrrolo[2,3-d]pyrimidin-Rest, wie z. B. This compound, haben breite biologische Anwendungen wie antibakterielle und antimykotische .
Wirkmechanismus
Target of Action
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a potent kinase inhibitor . Its primary targets include EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling pathways, regulating cell growth, division, and survival .
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . The binding of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine to these enzymes disrupts the normal signaling pathways, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of these kinases disrupts the JAK-STAT signaling pathway , which is involved in cell division, death, and tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Result of Action
The compound’s action results in significant cytotoxic effects against different cancer cell lines . It induces cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, and the downregulation of Bcl-2 activity .
Action Environment
The action, efficacy, and stability of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, it demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining its potency .
Biochemische Analyse
Biochemical Properties
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with Janus kinase (JAK) enzymes, interfering with the JAK-STAT signaling pathway, which is involved in cell division, apoptosis, and immune responses . This compound’s interaction with JAK enzymes disrupts the signaling cascade, leading to altered gene expression and cellular responses.
Cellular Effects
The effects of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine on various cell types are profound. It influences cell signaling pathways, particularly the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism . This compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it causes cell cycle arrest at the G1/S phase, further inhibiting cancer cell proliferation .
Molecular Mechanism
At the molecular level, 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects through binding interactions with JAK enzymes, leading to their inhibition . This inhibition prevents the phosphorylation and activation of STAT proteins, thereby blocking the transcription of target genes involved in cell survival and proliferation . The compound’s ability to modulate gene expression is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 These interactions can lead to the formation of metabolites that may have distinct biological activities
Transport and Distribution
Within cells and tissues, 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation, influencing its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is critical for its activity and function. It is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and apoptosis . Post-translational modifications and targeting signals play a role in its precise localization within cells.
Eigenschaften
IUPAC Name |
4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-10-9(8-4-2-1-3-5-8)6-14-12(10)16-7-15-11/h1-7H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDOENFAKYOBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467625 | |
| Record name | 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208459-81-8 | |
| Record name | 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




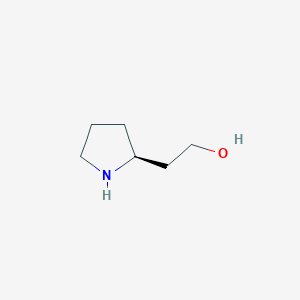

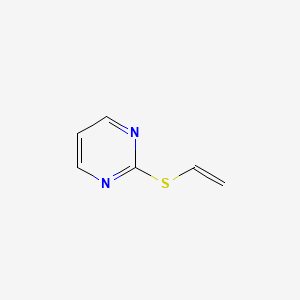
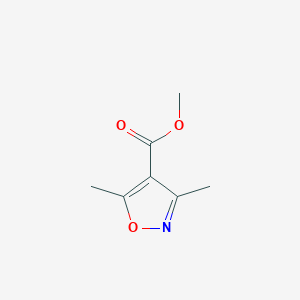
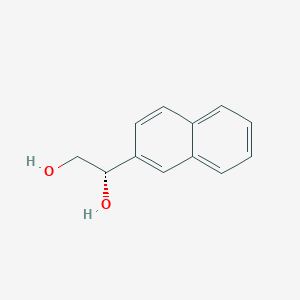

![3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine](/img/structure/B1599815.png)
